5-Chloro-8-fluoroquinoline
Overview
Description
5-Chloro-8-fluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of chlorine and fluorine atoms into the quinoline structure enhances its chemical properties and biological activities, making it a compound of significant interest in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-fluoroquinoline typically involves the direct fluorination and chlorination of quinoline derivatives. One common method includes the electrophilic substitution of quinoline, where a mixture of 5-fluoroquinoline, 6-fluoroquinoline, 8-fluoroquinoline, and 5,8-difluoroquinoline is formed . Another approach involves the reaction of 2-fluorobenzoyl chloride with 5-chloro-8-hydroxyquinoline in the presence of a base like triethylamine .
Industrial Production Methods: Industrial production of this compound often employs large-scale electrophilic substitution reactions, utilizing catalysts and optimized reaction conditions to maximize yield and purity. The use of microwave-assisted synthesis and solvent-free conditions are also explored to make the process more sustainable and efficient .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-8-fluoroquinoline undergoes various chemical reactions, including:
Substitution Reactions: Nucleophilic substitution of the fluorine atom is common, where the fluorine is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization and Cycloaddition: These reactions are used to form more complex structures from this compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Cyclization: Catalysts like palladium or copper are used in cyclization reactions.
Major Products: The major products formed from these reactions include various substituted quinolines, which can have enhanced biological activities and different chemical properties .
Scientific Research Applications
5-Chloro-8-fluoroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is explored for its antibacterial, antineoplastic, and antiviral activities.
Industry: The compound finds applications in the production of liquid crystals and cyanine dyes.
Mechanism of Action
The mechanism of action of 5-Chloro-8-fluoroquinoline involves its interaction with bacterial DNA-gyrase and topoisomerase IV. By binding to the enzyme-DNA complex, it stabilizes DNA strand breaks, blocking the progress of the replication fork and leading to bacterial cell death . This mechanism is distinct from other antibiotics, making it effective against strains resistant to other classes of antibacterial drugs .
Comparison with Similar Compounds
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
- 5-Chloro-8-hydroxyquinoline
Comparison: 5-Chloro-8-fluoroquinoline is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical stability and biological activity. Compared to other fluoroquinolines, it exhibits a broader spectrum of antibacterial activity and better penetration through cell membranes .
Conclusion
This compound is a compound of significant interest due to its unique chemical properties and wide range of applications in various fields. Its synthesis, chemical reactions, and mechanism of action make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
5-chloro-8-fluoroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVDGTQTVXVHAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301310916 | |
Record name | 5-Chloro-8-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301310916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500579-51-1 | |
Record name | 5-Chloro-8-fluoroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500579-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-8-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301310916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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